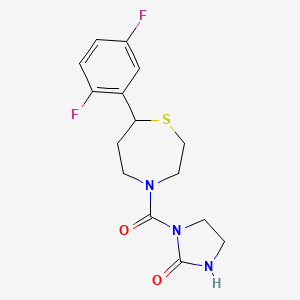

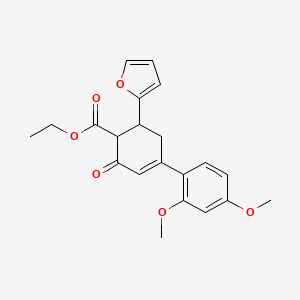

![molecular formula C22H20F2N2OS B2604671 1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea CAS No. 398996-04-8](/img/structure/B2604671.png)

1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiourea derivatives and has been synthesized using various methods. In

Scientific Research Applications

Synthesis and Structural Analysis : A study by Saeed et al. (2010) involved the synthesis and characterization of a thiourea derivative with benzamide moiety. The compound was analyzed using techniques such as GC–MS, elemental analyses, NMR, and FTIR spectroscopy, and its crystal structure was determined by X-ray diffraction (Saeed, Erben, Abbas, & Flörke, 2010).

Biochemical Applications : Guo et al. (1992) investigated the oxidation of various thiocarbamides, including 1,1-dibenzyl-3-phenyl-2-thiourea, by flavin-containing monooxygenases (FMOs). This study provided insights into the potential use of thiourea derivatives as probes for measuring activities of FMO isoforms (Guo, Poulsen, & Ziegler, 1992).

Corrosion Inhibition : Torres et al. (2014) examined the behavior of 1,3-dibenzylthiourea (DBTU) as a corrosion inhibitor for carbon steel in HCl solution. The study combined experimental methods with quantum chemical calculations to assess the inhibitory properties of DBTU and related compounds (Torres et al., 2014).

Material Science : Kausar et al. (2010) described the synthesis of a new diamine containing phenylthiourea and azomethine groups, which was used to produce polyimides with high thermal stability and good solubility in organic solvents (Kausar, Zulfiqar, Ahmad, & Sarwar, 2010).

Pharmaceutical Research : Casini et al. (2000) explored the application of sulfonamides and thiourea derivatives as carbonic anhydrase inhibitors. These compounds demonstrated potential as topical intraocular pressure-lowering agents with long-lasting effects, suggesting their use in developing new antiglaucoma drugs (Casini, Scozzafava, Mincione, Menabuoni, Ilies, & Supuran, 2000).

Sensor Development : Wang et al. (2016) developed a fluorescence sensor based on a phenyleneethynylene derivative for detecting thiourea. This sensor demonstrated high specificity, excellent stability, and good reproducibility, suggesting its potential application in detecting thiourea in various samples (Wang, Chunlei, Yan, Ge, & Yu, 2016).

properties

IUPAC Name |

1,1-dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F2N2OS/c23-21(24)27-20-13-11-19(12-14-20)25-22(28)26(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYKRYGQWPQZKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(2-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetic acid](/img/structure/B2604593.png)

![3-[2-(4-methoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B2604595.png)

![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2604598.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2604600.png)

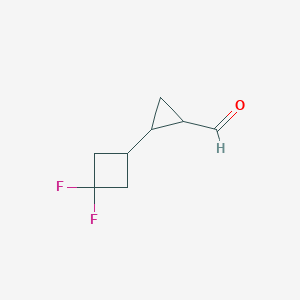

![1-[(1-Cyclobutylazetidin-3-yl)methyl]pyrazole](/img/structure/B2604602.png)

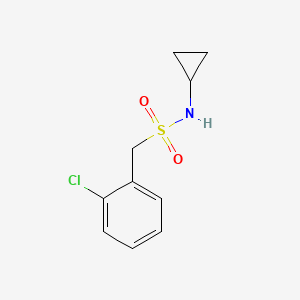

![1-[2-(2-Methylpyrazol-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B2604603.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide](/img/structure/B2604608.png)